molecular formula C16H14Cl2N2O2 B2949745 N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide CAS No. 338783-55-4

N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide

Cat. No.: B2949745
CAS No.: 338783-55-4
M. Wt: 337.2
InChI Key: PIOBKHSTSNCPNU-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a cyclopropyl group, a dichlorophenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the dichlorophenyl group: This step involves the use of a halogenation reaction to introduce the dichlorophenyl group onto the pyridine ring.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be carried out using a suitable cyclopropylating agent.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The amide bond in the compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and hydrolysis may yield carboxylic acids and amines.

Scientific Research Applications

N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the treatment of diseases or as a drug candidate.

    Industry: The compound is used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide can be compared with other similar compounds, such as:

  • N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)pyridine-2-carboxamide]
  • N-cyclopropyl-4-[4-(3,4-dichlorophenyl)-2-(1-methylpiperidin-4-yl)-1-pyridinecarboxamide]

These compounds share similar structural features, such as the presence of a cyclopropyl group and a pyridine ring, but differ in the specific substituents attached to the ring. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-13-6-3-10(8-14(13)18)9-20-7-1-2-12(16(20)22)15(21)19-11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOBKHSTSNCPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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